![molecular formula C12H21NO B14228132 Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- CAS No. 827574-06-1](/img/structure/B14228132.png)
Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound is characterized by the presence of a 2,2-dimethylcyclopropyl group attached to the acetyl moiety, which is further connected to the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- typically involves the following steps:
Formation of the 2,2-dimethylcyclopropylacetyl chloride: This can be achieved by reacting 2,2-dimethylcyclopropylacetic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperidine: The resulting 2,2-dimethylcyclopropylacetyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to yield Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is used as a building block in organic synthesis
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,2-dimethylcyclopropyl group can influence the compound’s binding affinity and specificity, thereby affecting its pharmacological profile.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the 2,2-dimethylcyclopropylacetyl group.
Pyridine: A structurally related heterocycle with a nitrogen atom in a six-membered aromatic ring.
Piperazine: Another related compound with two nitrogen atoms in a six-membered ring.
Uniqueness: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents.
Properties
CAS No. |
827574-06-1 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C12H21NO/c1-12(2)9-10(12)8-11(14)13-6-4-3-5-7-13/h10H,3-9H2,1-2H3 |
InChI Key |
JVFHYUGAKOHOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CC(=O)N2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


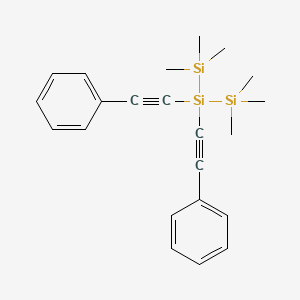
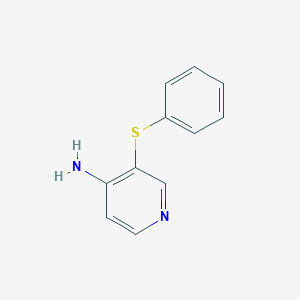
propanedioate](/img/structure/B14228060.png)
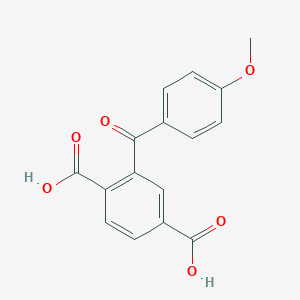
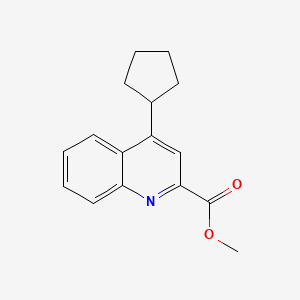
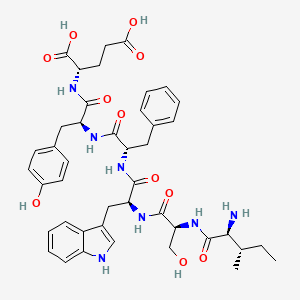

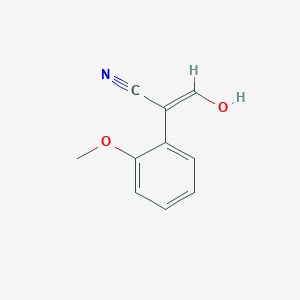
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
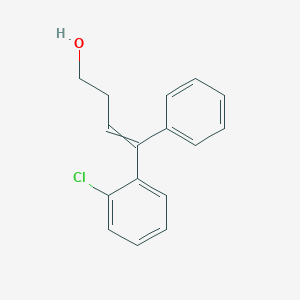
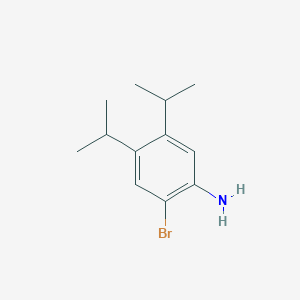

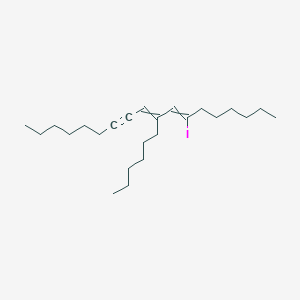
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
